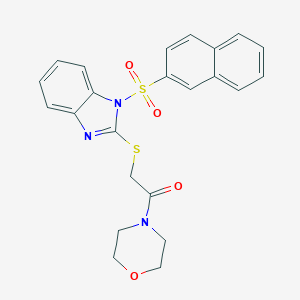
4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide, also known as CDSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDSB belongs to the class of sulfonamide compounds and is widely used as a tool in various biochemical and physiological studies.
作用机制
The mechanism of action of 4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide is not fully understood. However, it is believed to inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation. This compound has been shown to inhibit the activity of several protein kinases, including JAK2, FLT3, and c-Met.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell migration, and reduce the expression of several proteins involved in cancer cell proliferation. This compound has also been shown to reduce inflammation and oxidative stress in animal models.
实验室实验的优点和局限性
One of the main advantages of using 4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide in lab experiments is its potency. This compound has been shown to be effective at low concentrations, making it a useful tool in biochemical and physiological studies. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines, and caution should be exercised when using it in lab experiments.
未来方向
There are several future directions for the use of 4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide in scientific research. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of interest is the study of the role of this compound in other biological processes, such as inflammation and oxidative stress. Additionally, the potential use of this compound as a therapeutic agent for cancer and other diseases warrants further investigation.
Conclusion:
In conclusion, this compound is a valuable tool in scientific research, particularly in the field of cancer research. Its potency and effectiveness at low concentrations make it a useful compound for studying various biological processes. However, caution should be exercised when using this compound in lab experiments due to its potential toxicity. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成方法
The synthesis of 4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide involves the reaction of 2,5-dimethoxyaniline with benzenesulfonyl chloride in the presence of a base, followed by the addition of cyanogen bromide. The resulting product is a white crystalline powder that is soluble in organic solvents.
科学研究应用
4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide has been extensively used in scientific research as a tool to study various biological processes. One of the primary applications of this compound is in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been used to study the role of protein kinases in cancer cell proliferation and migration.
属性
分子式 |
C15H14N2O4S |
|---|---|
分子量 |
318.3 g/mol |
IUPAC 名称 |
4-cyano-N-(2,5-dimethoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H14N2O4S/c1-20-12-5-8-15(21-2)14(9-12)17-22(18,19)13-6-3-11(10-16)4-7-13/h3-9,17H,1-2H3 |
InChI 键 |
RQQZJEQIRQXINU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)C#N |
规范 SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(tert-butyl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B262808.png)

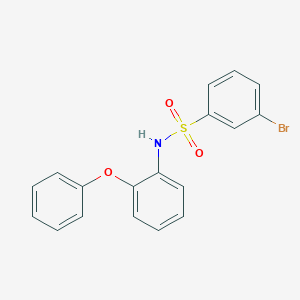
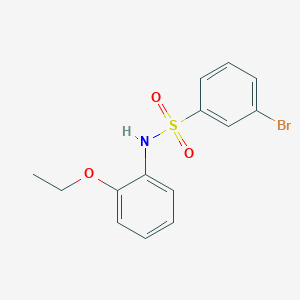
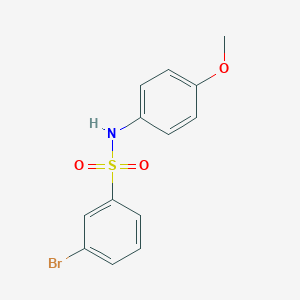
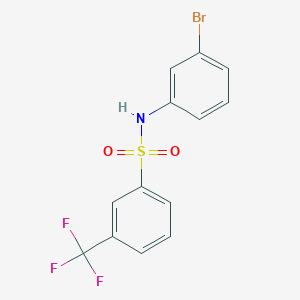



![2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B262839.png)
![N-benzyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B262845.png)
